2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride
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Overview
Description
2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride is an organosulfur compound that features a thioamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride typically involves the reaction of 2-pyridylthioacetamide with allyl halides under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can act as a ligand in the formation of metal complexes that exhibit biological activity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the pyridine ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: A simpler thioamide compound used in similar applications but lacks the pyridine ring.
2-Pyridylthioacetamide: Similar structure but without the allyl group, used in coordination chemistry and as a precursor for other derivatives.
Allylthiourea: Contains an allyl group and a thiourea moiety, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2-Allyl-2-(2-pyridyl)thioacetamide hydrochloride is unique due to the presence of both the allyl group and the pyridine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
32081-42-8 |
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Molecular Formula |
C10H13ClN2OS |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-2-pyridin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C10H12N2OS.ClH/c1-2-7-14-9(10(11)13)8-5-3-4-6-12-8;/h2-6,9H,1,7H2,(H2,11,13);1H |
InChI Key |
PCBOHSPTDSBFFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(C1=CC=CC=N1)C(=O)N.Cl |
Origin of Product |
United States |
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